molecular formula C8H13ClO B14716846 Cyclohexanecarbonyl chloride, 2-methyl-, cis- CAS No. 13064-91-0

Cyclohexanecarbonyl chloride, 2-methyl-, cis-

Cat. No.: B14716846
CAS No.: 13064-91-0
M. Wt: 160.64 g/mol
InChI Key: KGMWXVAUXAJKIV-NKWVEPMBSA-N
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Description

Cyclohexanecarbonyl chloride, 2-methyl-, cis- is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a carbonyl chloride group is attached to the cyclohexane ring, and a methyl group is positioned at the 2nd carbon in the cis configuration. This compound is used as an intermediate in organic synthesis and has applications in various chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonyl chloride, 2-methyl-, cis- can be synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the cyclohexanecarboxylic acid is treated with thionyl chloride, resulting in the formation of the desired carbonyl chloride compound along with the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarbonyl chloride, 2-methyl-, cis- follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the safe handling of thionyl chloride and the efficient collection of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonyl chloride, 2-methyl-, cis- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanecarboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides.

    Alcohols: Reacts with alcohols to form esters.

    Thiols: Reacts with thiols to form thioesters.

    Water: Hydrolysis occurs readily in the presence of water.

    Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Cyclohexanecarboxylic Acid: Formed from hydrolysis.

    Cyclohexanol: Formed from reduction.

Scientific Research Applications

Cyclohexanecarbonyl chloride, 2-methyl-, cis- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarbonyl chloride, 2-methyl-, cis- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the cyclohexanecarbonyl group into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonyl chloride: Lacks the methyl group at the 2nd position.

    Cyclohexanecarboxylic acid chloride: Another name for cyclohexanecarbonyl chloride.

    Cyclohexanoyl chloride: Similar structure but without the methyl group.

Uniqueness

Cyclohexanecarbonyl chloride, 2-methyl-, cis- is unique due to the presence of the methyl group at the 2nd position in the cis configuration. This structural feature can influence its reactivity and the properties of the compounds derived from it, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

13064-91-0

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

(1R,2S)-2-methylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H13ClO/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

KGMWXVAUXAJKIV-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CCCC[C@H]1C(=O)Cl

Canonical SMILES

CC1CCCCC1C(=O)Cl

Origin of Product

United States

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